![molecular formula C19H22ClNO2 B12574539 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide CAS No. 634185-89-0](/img/structure/B12574539.png)
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a hydroxybenzamide moiety, and a di(propan-2-yl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-di(propan-2-yl)aniline with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylaniline: This compound shares the di(propan-2-yl)phenyl group but lacks the chloro and hydroxybenzamide moieties.
5-Chloro-2-hydroxybenzoic acid: This compound contains the chloro and hydroxybenzamide groups but lacks the di(propan-2-yl)phenyl group.
Uniqueness
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
634185-89-0 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
5-chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-10-13(20)8-9-17(16)22/h5-12,22H,1-4H3,(H,21,23) |
Clé InChI |
OMUYXMWRONLXRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


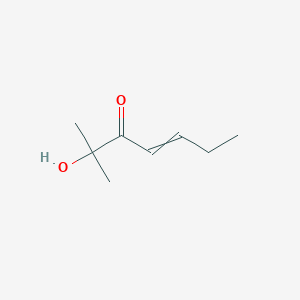

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
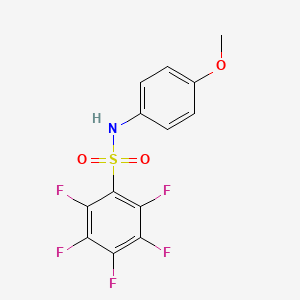
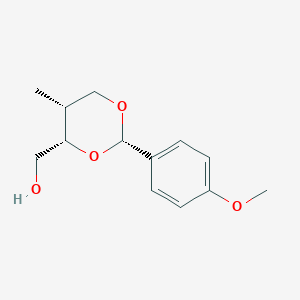
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
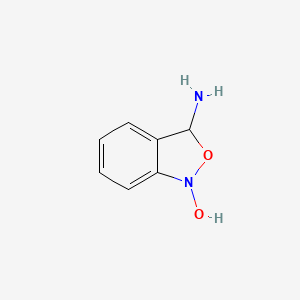
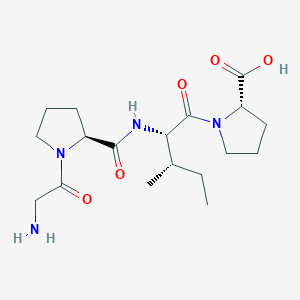
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
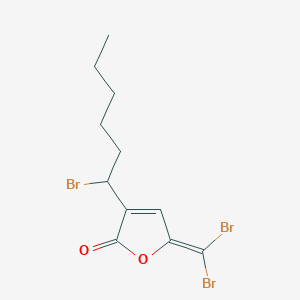

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)

